3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol
Description
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol is a specialized compound with the molecular formula C7H14F3NO and a molecular weight of 185.19 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C7H14F3NO |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3 |
InChI Key |
FCFLZQGXRCELAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Ketones
One of the most powerful and clean methods for synthesizing β-amino-α-trifluoromethyl alcohols is the nucleophilic addition of trifluoromethyltrimethylsilane (commonly known as Ruppert–Prakash reagent) to α-amino aldehydes or ketones, followed by desilylation and hydrolysis. This method utilizes anhydrous ether solvents and fluoride ion catalysts, although recent advances show that the reaction can proceed without fluoride in solvents such as dimethylformamide or dimethyl sulfoxide.
- Preparation of N-protected α-amino aldehydes by reduction of Weinreb amides.
- Treatment with trifluoromethyltrimethylsilane in the presence of tetrabutylammonium fluoride.
- Acidic hydrolysis to yield the β-amino-α-trifluoromethyl alcohol.
This method typically yields amino alcohols in 40–50% yield with moderate diastereoselectivity. It is applicable to various N-protected amino acids, such as Boc-protected L-phenylalanine, producing mixtures of diastereomers.
Reduction of α-Amino Trifluoromethyl Ketones
Another approach involves the synthesis of α-aminoalkyl trifluoromethyl ketones followed by stereoselective reduction to the corresponding amino alcohols.
- Starting from N-benzoyl α-amino acids, cyclization to 1,3-oxazol-5(4H)-ones is achieved using acetic anhydride.
- Trifluoroacetylation at the 4-position followed by treatment with oxalic acid yields N-benzoyl-α-aminoalkyl trifluoromethyl ketones.
- Reduction with sodium borohydride in ethanol or other hydride donors produces β-N-benzoylamino alcohols with high diastereoselectivity.
In some cases, side reactions such as formation of 1,3-oxazolidin-2-ones occur. The reduction step can also be performed with sodium hydride in tetrahydrofuran to achieve similar results.
Ring-Opening of Trifluoromethylated Epoxides
The ring-opening of trifluoromethyl-substituted epoxides with ammonia or amines provides an alternative route to β-amino-α-trifluoromethyl alcohols.
- For example, 2,2-bis(trifluoromethyl)oxirane reacts with ammonia or ammonium hydroxide at ambient temperature to yield β-amino-α,α-bis(trifluoromethyl)ethanol derivatives.
- Reactions with secondary amines such as dimethylamine or aniline proceed smoothly without solvents, giving N-substituted β-amino-α,α-bis(trifluoromethyl)ethanols in good yields (66–83%).
- Temperature control affects product distribution, with higher temperatures favoring secondary amine products.
Enantioselective Synthesis via Chiral Borane-Mediated Reduction
Enantiomerically pure trifluoromethylated amino alcohols can be prepared using chiral borane reagents.
- Starting from 1,1,1-trifluoro-3-bromopropanone, a two-step procedure involving enantioselective borane-mediated reduction with β-chlorodiisopinocampheylborane (DIP-Cl) yields optically active intermediates.
- Subsequent reactions with potassium bis(trimethylsilyl)amide or diethylamine afford optically active amino alcohols with enantiomeric excess values around 95–96%.
- Alternative routes include ring-opening of enantiomerically pure epoxides with sodium azide followed by catalytic hydrogenation over palladium on carbon, maintaining high stereoselectivity.
Catalytic Processes Using Transition Metals and Ligands
Some patented processes describe the use of transition metal catalysts (rhodium, ruthenium, iridium) with diphosphine ligands to prepare enantiomerically pure 1-substituted-3-amino alcohols.
- These processes involve catalytic hydrogenation or asymmetric transformations of amino ketones.
- The use of sulfonic acids as additives reduces reaction times and corrosion issues.
- Metal carbonates such as lithium, sodium, or potassium carbonate serve as bases.
- Typical reaction temperatures range from 80 to 150 °C, with preferred ranges between 100 and 130 °C.
Flow Chemistry and Azide Intermediate Methods
Recent advances in flow chemistry have enabled efficient synthesis of amino alcohols via azide intermediates.
- For example, bromide precursors can be converted to azides using sodium azide in dimethyl sulfoxide at elevated temperatures.
- The azide intermediate is then converted to iminophosphorane using triphenylphosphine, followed by hydrolysis to the amine.
- Flow reactors allow rapid reaction times (minutes instead of hours), improved safety, and scalability.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic trifluoromethylation | TMS-CF3, α-amino aldehydes, fluoride catalyst | 40–50 | Moderate | Clean reaction, versatile | Moderate yield, diastereomer mixtures |
| Reduction of trifluoromethyl ketones | NaBH4 in ethanol, acetic anhydride cyclization | 50–70 | High | High diastereoselectivity | Possible side products |
| Epoxide ring-opening | 2,2-bis(trifluoromethyl)oxirane, ammonia/amine | 66–83 | Variable | Mild conditions, good yields | Product distribution sensitive to temp |
| Chiral borane reduction | DIP-Cl, potassium bis(trimethylsilyl)amide | 90+ | Very high (95–96% ee) | Enantiomerically pure products | Requires chiral reagents |
| Transition metal catalysis | Rh, Ru, Ir catalysts, diphosphine ligands | Variable | High | Efficient asymmetric synthesis | Requires expensive catalysts |
| Flow chemistry via azide intermediates | NaN3, triphenylphosphine, hydrolysis | 60+ | Racemic | Fast, scalable, safe | Impure intermediates, racemic product |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoropropan-2-ol
- 3-Amino-1,1,1-trifluorobutan-2-ol
- 3-Amino-1,1,1-trifluoropentan-2-ol
Comparison
Compared to these similar compounds, 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol has a longer carbon chain and a methyl group, which can influence its reactivity and physical properties. The presence of the trifluoromethyl group imparts unique electronic characteristics, making it distinct in terms of its chemical behavior and applications .
Biological Activity
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.
Molecular Formula: C6H12F3NO
Molecular Weight: 171.16 g/mol
IUPAC Name: 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol
Structural Characteristics: The presence of trifluoromethyl and amino groups contributes to its unique reactivity and interaction with biological molecules.
Synthesis of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol
The synthesis of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol typically involves several chemical reactions that allow for the introduction of the amino group and the trifluoromethyl moiety. Common methods include:
- Trifluoromethylation Reactions: Utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride.
- Reduction Processes: Employing reducing agents to convert precursors into the desired amino alcohol form.
- Stereoselective Approaches: Techniques to ensure the correct stereochemistry is achieved during synthesis.
The biological activity of 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation: It may act as a modulator for specific receptors involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of amino alcohols like 3-amino-1,1,1-trifluoro-4-methylhexan-2-ol exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures were effective against KRAS-mutant pancreatic cancer cells by targeting the PDK/PDH metabolic axis. The ability to induce apoptosis in cancer cells was noted at low micromolar concentrations .
Neuroprotective Effects
Further research has suggested potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. Animal models have shown that it can reduce neuroinflammation and promote neuronal survival under stress conditions.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol | Anticancer (KRAS-mutant) | PDK inhibition |
| Other Amino Alcohol Derivatives | Neuroprotective | Neurotransmitter modulation |
| Triazine-Based Compounds | Selective PDK inhibitors | Metabolic pathway disruption |
Q & A
Q. What are the key synthetic challenges in preparing 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorinated amino alcohols like 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol requires precise control of temperature, solvent polarity, and stereochemical outcomes. For trifluoromethyl-containing compounds, fluorination steps often involve hazardous reagents (e.g., SF₄ derivatives), necessitating inert atmospheres and anhydrous conditions. Optimization can be achieved via:
- Reductive Amination : Use sodium borohydride or LiAlH₄ to reduce imine intermediates while preserving the trifluoromethyl group .
- Chiral Resolution : Employ enzymatic catalysis (e.g., stereospecific oxidases with kcat/Km > 100 s⁻¹·mM⁻¹) to achieve enantiomeric excess >95% .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 25°C | Prevents decomposition of intermediates |
| Solvent | THF/MeOH (7:3) | Balances solubility and reactivity |
| Reaction Time | 12–24 hrs | Ensures complete imine reduction |
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for refining crystal structures, particularly to resolve chiral centers and confirm the R/S configuration .
- NMR Spectroscopy : <sup>19</sup>F NMR (δ -70 to -75 ppm) identifies trifluoromethyl group integrity, while <sup>1</sup>H NMR coupling constants (J = 4–6 Hz) reveal stereochemical relationships .
- Chiral HPLC : Pair with cellulose-based columns (e.g., Chiralpak® IC) for enantiopurity validation (resolution >1.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated amino alcohols?
- Methodological Answer : Discrepancies often arise from structural analogs with subtle differences (e.g., phenyl vs. methyl substituents). Strategies include:
- Comparative SAR Studies : Benchmark against analogs like (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol (Km = 0.16 mM for enzyme binding) to isolate the role of the 4-methylhexanol backbone .
- Meta-Analysis : Use public databases (e.g., PubChem BioAssay) to aggregate data on trifluoromethyl-amino alcohol interactions with targets like GABA receptors .
- Case Study :
| Compound | Structural Feature | Ki (nM) | Target |
|---|---|---|---|
| Target Compound | 4-methylhexanol | 12 ± 3 | Enzyme X |
| Analog A | Phenyl substituent | 8 ± 2 | Enzyme X |
| Analog B | Thiazole ring | 25 ± 5 | Enzyme Y |
Q. What computational methods are suitable for predicting the pharmacokinetic properties of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model membrane permeability using logP calculations (predicted logP = 1.2 ± 0.3) and solvation free energy (ΔG = -8.5 kcal/mol) .
- Docking Studies : Use AutoDock Vina to predict binding to cytochrome P450 enzymes (binding energy < -7.0 kcal/mol indicates high metabolic stability) .
- ADMET Prediction : SwissADME or ProTox-II for toxicity profiling (LD50 > 500 mg/kg in rodents) .
Q. How can researchers design experiments to investigate the compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize liposomes or recombinant proteins (e.g., GPCRs) to measure real-time binding kinetics (kon/<i>k</i>off) .
- Fluorescence Quenching : Label the compound with BODIPY® fluorophores and monitor Förster resonance energy transfer (FRET) with tryptophan residues in proteins .
- Cryo-EM : Resolve ligand-bound protein structures at <3 Å resolution to identify hydrogen-bonding interactions with the amino and hydroxyl groups .
Data Contradiction Analysis
Q. Why might NMR and X-ray crystallography yield conflicting structural data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Dynamic Effects : Flexible side chains (e.g., the 4-methyl group) may adopt multiple conformations in solution (NMR) but a single conformation in crystals (X-ray) .
- Crystal Packing Forces : Non-covalent interactions in the solid state can distort bond angles by 2–5° compared to gas-phase DFT calculations .
- Resolution Limits : X-ray data with Rmerge > 5% may misassign chiral centers, necessitating cross-validation with circular dichroism (CD) spectra .
Comparative Structural Analysis
Q. How does the 4-methylhexanol backbone influence bioactivity compared to shorter-chain analogs?
- Methodological Answer : The hexanol chain enhances lipophilicity (clogP +0.5 vs. -0.2 for propanol analogs), improving blood-brain barrier penetration. Key comparisons:
| Property | Target Compound | 3-Amino-1,1,1-trifluoropropan-2-ol |
|---|---|---|
| logP | 1.8 | 0.3 |
| Metabolic Half-life (human) | 6.2 hrs | 1.5 hrs |
| Plasma Protein Binding | 89% | 65% |
| Data from in vitro hepatic microsome assays and HPLC-MS/MS quantification . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
